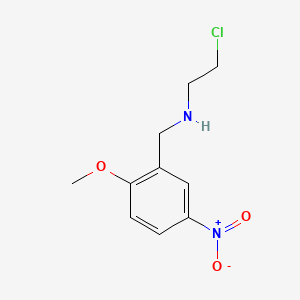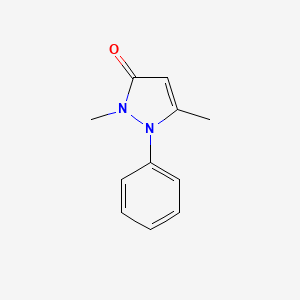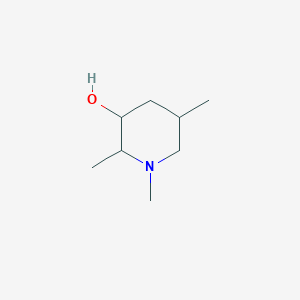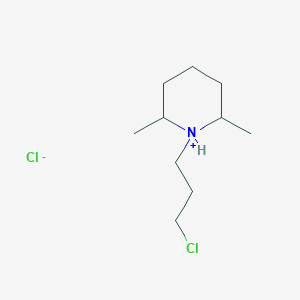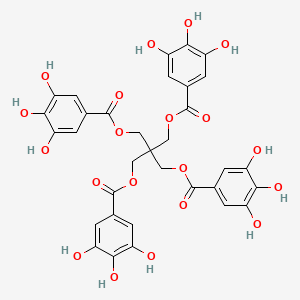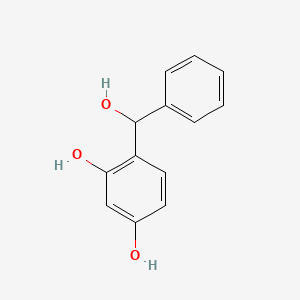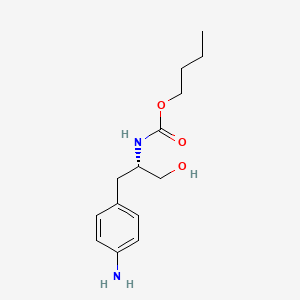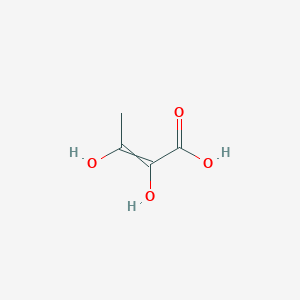
2-Butenoic acid, 2,3-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2,3-dihydroxy- (9CI) is an organic compound with the molecular formula C4H6O4 It is a derivative of butenoic acid, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2,3-dihydroxy- (9CI) typically involves the hydroxylation of butenoic acid derivatives. One common method is the catalytic hydroxylation of crotonic acid (trans-2-butenoic acid) using oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired dihydroxy compound.
Industrial Production Methods
Industrial production of 2-Butenoic acid, 2,3-dihydroxy- (9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2,3-dihydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the butenoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups yields diketones or carboxylic acids.
Reduction: Reduction of the double bond results in 2,3-dihydroxybutanoic acid.
Substitution: Esterification forms diesters, while etherification forms diether derivatives.
Scientific Research Applications
2-Butenoic acid, 2,3-dihydroxy- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2,3-dihydroxy- (9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The double bond in the butenoic acid chain can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
2-Butenoic acid, 2,3-dihydroxy- (9CI) can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Isocrotonic acid (cis-2-butenoic acid): Has a different geometric configuration, affecting its reactivity and interaction with other molecules.
3-Butenoic acid: The double bond is located at a different position, leading to different chemical properties and reactivity.
The presence of the two hydroxyl groups in 2-Butenoic acid, 2,3-dihydroxy- (9CI) makes it unique and provides additional functional groups for chemical reactions, enhancing its versatility in various applications.
Properties
Molecular Formula |
C4H6O4 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
2,3-dihydroxybut-2-enoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h5-6H,1H3,(H,7,8) |
InChI Key |
ALAAEFCFIREZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


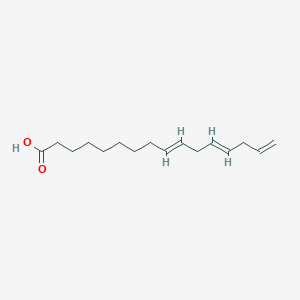


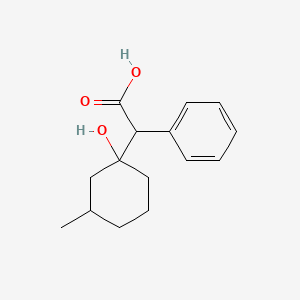
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
